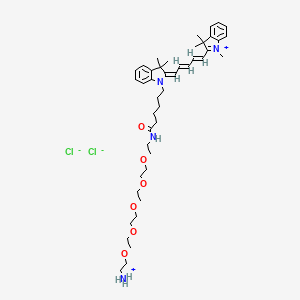
Cy5-PEG5-amine HCl salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-PEG5-amine HCl salt is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free amine group, which will be reactive with cabroxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc. The hydophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Fluorescent Labeling in Imaging Studies
Cy5-PEG5-amine HCl salt is extensively used for labeling proteins and nucleic acids in fluorescence microscopy and flow cytometry. The high fluorescence intensity and stability of Cy5 make it suitable for tracking biological processes in real-time.
Case Study : In a study involving double conjugated nanogels for selective intracellular drug delivery, researchers utilized Cy5-labeled nanogels to visualize their uptake in microglial cells. The results showed effective encapsulation and release kinetics, demonstrating the utility of Cy5 in monitoring drug delivery systems .
Bioconjugation Techniques
The amine group in Cy5-PEG5-amine allows for straightforward conjugation to various biomolecules, enhancing their pharmacokinetics and bioavailability.
Data Table: Common Bioconjugation Methods
| Method | Description | Application Example |
|---|---|---|
| Amide Bond Formation | Reaction with carboxylic acids | Protein labeling for immunoassays |
| NHS Ester Reaction | Activation of carboxylic acids via NHS esters | Antibody-drug conjugates |
| Carbonyl Condensation | Reaction with aldehydes or ketones | Labeling of glycans or lipids |
Development of Diagnostic Tools
Cy5 derivatives are employed in the development of various diagnostic assays, including real-time PCR and ELISA. The fluorescent properties facilitate sensitive detection of target molecules.
Case Study : A recent study highlighted the use of Cy5-labeled probes in quantitative PCR assays, demonstrating improved sensitivity and specificity for detecting specific DNA sequences .
Nanoparticle Functionalization
The hydrophilic nature of PEG enhances the stability and solubility of nanoparticles in biological environments, making this compound ideal for functionalizing nanoparticles used in drug delivery systems.
Data Table: Properties of Functionalized Nanoparticles
| Property | Unmodified Nanoparticles | Cy5-Functionalized Nanoparticles |
|---|---|---|
| Size | Variable | Controlled |
| Solubility | Poor | Enhanced |
| Targeting Capability | Non-specific | Specific (via ligand attachment) |
Protein Analysis and Functional Proteomics
This compound is also utilized in functional proteomics for studying protein interactions and modifications. Its ability to label proteins without altering their function makes it invaluable in proteomic studies.
Case Study : In a functional proteomics approach, researchers used Cy5-labeled proteins to analyze post-translational modifications, revealing critical insights into cellular signaling pathways .
Propriétés
Formule moléculaire |
C44H66Cl2N4O6 |
|---|---|
Poids moléculaire |
817.934 |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylazanium;dichloride |
InChI |
InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H |
Clé InChI |
MQNJWJLJPFPLFP-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>96% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cy5-PEG5-amine HCl salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















